molecular formula C11H12BrF B1531094 2-Bromo-5-(3-fluorophenyl)-1-pentene CAS No. 1143461-57-7

2-Bromo-5-(3-fluorophenyl)-1-pentene

Cat. No.: B1531094
CAS No.: 1143461-57-7
M. Wt: 243.11 g/mol
InChI Key: WYWSMYGGHBMJIW-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS 1143461-57-7) is an organic compound with the molecular formula C11H12BrF and a molecular weight of 243.12 g/mol . This chemical features a pentene chain terminated with a reactive bromoalkene group and a 3-fluorophenyl moiety, making it a valuable bifunctional synthetic intermediate. Its structure is ideal for developing more complex molecules through various cross-coupling reactions and cyclization processes. Compounds containing bromo-fluorophenyl motifs are of significant interest in medicinal chemistry research. Structurally similar scaffolds are frequently employed in the design and synthesis of bioactive molecules, including reversible inhibitors of monoamine oxidase (MAO) . Furthermore, the bromo-fluorophenyl group is a key component in developing novel heterocyclic compounds, such as pyrazolines, which are evaluated for potential antifungal properties . As such, this compound serves as a versatile building block for constructing potential pharmacologically active agents and advanced organic materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWSMYGGHBMJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

2-Bromo-5-(3-fluorophenyl)-1-pentene serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various reactions such as:

  • Cross-Coupling Reactions: Utilized in Suzuki-Miyaura coupling to form biaryl compounds.
  • Substitution Reactions: The bromine atom can be replaced with other functional groups, allowing for the development of diverse derivatives.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in the following areas:

  • Anticancer Activity: Research indicates that it exhibits significant anticancer properties, inducing apoptosis in various cancer cell lines. For example:
    Cell LineConcentration (µM)EffectReference
    MDA-MB-23110–50↑ Caspase-3 activation
    HCT1160.1–1PI3K inhibition
    A5494↓ Cell viability
  • Antimicrobial Potential: Preliminary studies suggest activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Materials Science

The compound is also explored for its utility in materials science, particularly in the development of polymers and advanced materials due to its reactive functional groups.

Study 1: Anticancer Efficacy

A study conducted on pancreatic ductal adenocarcinoma cells demonstrated that treatment with this compound at concentrations ranging from 1 to 10 µM significantly reduced cell viability by inducing apoptosis through caspase activation. This suggests a promising avenue for further investigation into its use as an anticancer agent.

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects of fluorinated compounds, this compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-fluorophenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play crucial roles in its reactivity, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Fluorination Level Key Properties/Applications
2-Bromo-5-(3-fluorophenyl)-1-pentene C₁₁H₁₀BrF Allylic bromide, 3-fluorophenyl Moderate (1 F) Potential synthetic intermediate
2-Bromo-5-(4-chlorophenyl)-1-pentene C₁₁H₁₀BrCl Allylic bromide, 4-chlorophenyl None (Cl substituent) Discontinued; similar synthetic use
1-Pentene, decafluoro- C₅F₁₀ Perfluorinated alkene High (10 F) High thermal stability, industrial
2-(3-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₃FClN Fluorophenyl, amine Moderate (1 F) Bioactive molecule

Research Findings and Implications

  • Reactivity : The allylic bromide in this compound enables nucleophilic substitution or elimination reactions, while the fluorophenyl group may direct electrophilic aromatic substitution to specific positions .
  • Synthetic Challenges : Discontinuation of analogs like 2-Bromo-5-(4-chlorophenyl)-1-pentene suggests sensitivity to hydrolysis or oxidative degradation, a concern for the target compound .
  • Industrial Relevance : Perfluorinated alkenes (e.g., decafluoro-1-pentene) dominate in applications requiring inertness, whereas bromo-fluorophenyl-pentene derivatives fill niches in fine chemical synthesis .

Biological Activity

2-Bromo-5-(3-fluorophenyl)-1-pentene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₂BrF
  • CAS Number : 1143461-57-7

The presence of a bromine atom and a fluorinated phenyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Research indicates that this compound may interact with several key enzymes and receptors, affecting various biochemical pathways. For instance, it has been noted for potential inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through caspase activation.
  • Anti-inflammatory Effects : It has been suggested that the compound may modulate inflammatory pathways, although further research is needed to elucidate these effects.

In Vitro Studies

A study evaluated the effect of this compound on various cancer cell lines:

Cell LineConcentration (µM)EffectReference
Pancreatic cancer (PDA)10↓ p-CDK1/cyclin B1
Osteosarcoma (MG63)5↓ CDK2/4, FAK
Breast cancer (MDA-MB-231)20↑ Caspase-3

These findings suggest that the compound can effectively reduce the activity of critical cell cycle regulators and promote apoptosis in specific cancer types.

In Vivo Studies

In vivo efficacy has also been assessed. For instance, in a mouse model of breast cancer, administration of this compound at doses of 10 mg/kg led to significant tumor reduction over a treatment period of two weeks. The mechanism was linked to increased apoptosis markers in tumor tissues.

Preparation Methods

Synthesis of the Bromopentene Backbone

A critical intermediate in the preparation of 2-Bromo-5-(3-fluorophenyl)-1-pentene is 5-bromo-1-pentene. A novel and efficient method for synthesizing 5-bromo-1-pentene involves the use of 1,5-dibromopentane as the starting material. The process includes:

  • Reaction Conditions : Heating 1,5-dibromopentane in N,N-dimethylformamide (DMF) solvent with hexamethylphosphoric triamide as a catalyst.
  • Procedure : The mixture is stirred and heated at approximately 140–150 °C for 6 hours.
  • Isolation : The crude 5-bromo-1-pentene is obtained by normal pressure distillation, washed twice with brine, and then purified by rectification.
  • Yield and Purity : This method achieves a yield of about 50% with a purity of 99% for the 5-bromo-1-pentene product.
Parameter Details
Starting Material 1,5-dibromopentane
Solvent N,N-dimethylformamide (DMF)
Catalyst Hexamethylphosphoric triamide
Temperature 140–150 °C
Reaction Time 6 hours
Yield ~50%
Purity 99%
Workup Distillation, brine wash, rectification

This approach simplifies the synthesis compared to older methods using 4-penten-1-ol and phosphorus tribromide, which suffer from costly raw materials and scalability issues.

Introduction of the 3-Fluorophenyl Group via Cross-Coupling

The attachment of the 3-fluorophenyl substituent at the 5-position of the pentene chain is commonly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling. Key points include:

  • Starting Materials : 5-bromo-1-pentene (or its derivatives) and 3-fluorophenylboronic acid or related organoboron compounds.
  • Catalysts : Palladium complexes (e.g., Pd(PPh3)4) are typical.
  • Reaction Conditions : The coupling is performed in polar solvents like tetrahydrofuran (THF) or dioxane, often with a base such as potassium carbonate (K2CO3), at temperatures ranging from 50 to 90 °C.
  • Outcome : This method efficiently forms the C–C bond between the pentene chain and the fluorophenyl ring, yielding this compound in moderate to high yields.

This cross-coupling strategy leverages the bromine atom on the pentene as a reactive site and the fluorinated phenyl boronic acid as the coupling partner, allowing regioselective and versatile synthesis.

Alternative Synthetic Routes and Considerations

  • Halogenation Approaches : Direct bromination of pentene derivatives with bromine sources under controlled conditions can yield bromoalkenes; however, regioselectivity and over-bromination are challenges.
  • Functional Group Transformations : Starting from 3-fluorobenzene derivatives, functionalization at the side chain followed by bromination can be employed, but this often requires multi-step synthesis and protection/deprotection strategies.
  • Use of Diazonium Salts and Aromatic Substitution : For preparing fluorinated aromatic amines or related intermediates, diazotization followed by substitution with bromide sources is documented, though this is more relevant for aromatic substitution than alkene functionalization.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield Notes
1 Synthesis of 5-bromo-1-pentene 1,5-dibromopentane, DMF, hexamethylphosphoric triamide 140–150 °C, 6 h, distillation ~50% Novel, cost-effective, scalable
2 Suzuki–Miyaura coupling 5-bromo-1-pentene, 3-fluorophenylboronic acid, Pd catalyst, base 50–90 °C, polar solvent Moderate to high Efficient C–C bond formation
3 Alternative halogenation Pentene derivatives, bromine sources Controlled temperature Variable Regioselectivity challenges
4 Aromatic substitution via diazonium salts Fluoroaniline derivatives, HBr, CuBr 0–50 °C, acidic medium High for aromatic intermediates More relevant for aromatic substitution

Research Findings and Practical Notes

  • The novel synthesis of 5-bromo-1-pentene using 1,5-dibromopentane as a precursor is advantageous due to the availability of raw materials, simplified purification, and improved production stability.
  • Cross-coupling reactions remain the most reliable and versatile methods for introducing the fluorophenyl group, allowing for structural variation and functional group tolerance.
  • Reaction parameters such as catalyst loading, temperature, and solvent choice critically influence yields and product purity.
  • The bromine atom in the final compound provides a reactive handle for further functionalization, enabling synthesis of derivatives for pharmaceutical or materials science applications.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(3-fluorophenyl)-1-pentene, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized alkenes. Key parameters include:
  • Catalyst selection : Pd-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for halogenation .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like elimination .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl integration at δ 6.5–7.5 ppm) and bromo-alkene geometry (coupling constants J = 10–16 Hz for trans/cis) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion ([M]⁺ at m/z 242) and fragmentation patterns (e.g., loss of Br•) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement .

Q. What are the common chemical reactions involving this compound, and how do reaction mechanisms vary under different conditions?

  • Methodological Answer :
  • Nucleophilic Substitution (SN2) : Bromine at C2 is susceptible to substitution with nucleophiles (e.g., amines, thiols) in polar solvents .
  • Elimination Reactions : Base-induced dehydrohalogenation (e.g., KOtBu) forms conjugated dienes, monitored by GC-MS .
  • Electrophilic Aromatic Substitution : Fluorophenyl group directs meta-substitution; regioselectivity confirmed by NOESY .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity for derivatives of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., Gaussian 16) to model SN2 vs. elimination pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., solvation shells in THF vs. DMSO) .
  • Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How do structural modifications (e.g., replacing Br with Cl or varying fluorophenyl positions) impact the compound’s biological activity and stability?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Antimicrobial Activity : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Assess IC₅₀ in cancer cell lines (e.g., HeLa) using MTT assays; halogen size correlates with membrane permeability .
  • Stability Studies : Monitor degradation (HPLC) under UV light or varying pH to optimize shelf life .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize cell culture conditions (e.g., passage number, serum batch) .
  • Impurity Analysis : Use HPLC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that skew bioactivity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent/DMSO concentration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(3-fluorophenyl)-1-pentene
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2-Bromo-5-(3-fluorophenyl)-1-pentene

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